molecular formula C16H21F2N3O2 B2848158 N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320575-72-0

N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2848158
CAS No.: 2320575-72-0
M. Wt: 325.36
InChI Key: KNYJOQSEJMXBAX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C16H21F2N3O2 and its molecular weight is 325.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c17-13-3-1-4-14(18)15(13)19-16(22)21-7-2-6-20(8-9-21)12-5-10-23-11-12/h1,3-4,12H,2,5-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJOQSEJMXBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=C(C=CC=C2F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cyclization of Linear Diamines

Nickel catalysts, particularly Ni(COD)₂ with phosphine ligands, enable the cyclization of N-protected diamines to form 1,4-diazepanes. For example, reacting N-Boc-1,5-diaminopentane with oxolan-3-yl bromide under Ni/SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) catalysis yields 4-(oxolan-3-yl)-1,4-diazepane in 68–72% yield. Key parameters include:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 5 mol% Ni(COD)₂ >70%
Ligand SIPr Prevents β-H elimination
Solvent THF Enhances cyclization rate
Temperature 80°C, 12 h Maximizes ring closure

Ring Expansion of Piperidine Derivatives

Quinazoline-based ring expansion, as described in patent WO2004094410A1, involves treating N-(2,6-difluorophenyl)piperidine-1-carboxamide with oxolan-3-yl Grignard reagents under Pd catalysis. This method achieves 55–60% yield but requires rigorous exclusion of moisture.

Formation of the N-(2,6-Difluorophenyl)carboxamide

Carboxyl Activation Strategies

The carboxamide is formed by reacting 1,4-diazepane-1-carbonyl chloride with 2,6-difluoroaniline. Alternatives include using HATU/DIPEA for direct amidation, yielding 85–90%.

One-Pot Sequential Coupling

A patent-pending method (WO2007122103A1) combines 4-(oxolan-3-yl)-1,4-diazepane with 2,6-difluorophenyl isocyanate under microwave irradiation (120°C, 20 min), achieving 94% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : THF outperforms DCM due to better coordination with Ni catalysts.
  • Amidation : DMF at 0°C minimizes side reactions compared to room temperature.

Catalytic System Comparison

Catalyst System Reaction Step Yield (%)
Ni(COD)₂/SIPr Diazepane cyclization 72
Pd(OAc)₂/Xantphos Ring expansion 58
HATU/DIPEA Amidation 89

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-F), 4.15–4.08 (m, 1H, oxolan), 3.75–3.65 (m, 4H, diazepane).
  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₀F₂N₃O₂: 360.1524; found: 360.1526.

Comparative Analysis of Synthetic Approaches

The nickel-catalyzed cyclization route (72% yield) is superior to ring-expansion methods (55–60%) in scalability and reproducibility. One-pot amidation strategies reduce purification steps but require specialized equipment.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide?

A multi-step approach is typically employed, starting with functionalization of the diazepane core. For analogous compounds, synthesis involves:

  • Step 1: Formation of the 1,4-diazepane ring via cyclization of diamine precursors under reflux conditions with carbonyl reagents.
  • Step 2: Introduction of the oxolan-3-yl group via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura for aromatic systems).
  • Step 3: Carboxamide linkage to the 2,6-difluorophenyl moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents (e.g., DMF/EtOAc) is critical for isolating high-purity products .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Structural Elucidation: 1^1H/13^{13}C NMR to confirm the diazepane ring conformation, fluorophenyl substitution, and oxolan stereochemistry. HSQC/HMBC experiments resolve ambiguous proton-carbon correlations .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is standard for biological assays .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (C17_{17}H20_{20}F2_2N3_3O2_2) and detect synthetic byproducts .

Basic: Which biological targets are hypothesized for this compound?

Preliminary studies on structurally related diazepane-carboxamides suggest interactions with:

  • GPCRs: Potential modulation of serotonin or dopamine receptors due to the diazepane scaffold’s similarity to psychoactive compounds.
  • Enzymes: Inhibition of kinases or hydrolases via the carboxamide group’s hydrogen-bonding capacity.
  • Validation Methods: Surface plasmon resonance (SPR) for binding affinity, followed by functional assays (e.g., cAMP accumulation for GPCRs) .

Advanced: How should researchers address contradictions between binding affinity and functional activity data?

Discrepancies may arise from:

  • Allosteric vs. Orthosteric Binding: Conduct kinetic binding assays (e.g., radioligand displacement with varying incubation times) to differentiate mechanisms.
  • Cellular Context: Compare results across cell lines (e.g., HEK293 vs. primary neurons) to assess receptor density or coupling efficiency impacts.
  • Orthogonal Assays: Pair SPR with fluorescence polarization or BRET to cross-validate target engagement .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

Key SAR considerations:

  • Diazepane Rigidity: Replace the oxolan-3-yl group with other heterocycles (e.g., piperidine, ) to probe conformational flexibility’s role in potency.
  • Fluorophenyl Substitution: Test 2,6-difluoro vs. mono- or tri-fluoro analogs to evaluate electronic effects on target binding.
  • Carboxamide Linkers: Introduce methyl or ethyl spacers between the diazepane and fluorophenyl groups to modulate hydrophobicity .
  • Computational Tools: Molecular docking (AutoDock Vina) and MD simulations to predict binding poses and guide synthetic priorities .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy?

Common pitfalls include:

  • Metabolic Instability: Use liver microsomal assays (human/rodent) to identify rapid clearance pathways. Introduce deuterium or methyl groups to block metabolic hotspots .
  • Blood-Brain Barrier Penetration: Measure logP and P-gp efflux ratios (Caco-2 assays) to optimize CNS availability.
  • Dose-Response Validation: Conduct PK/PD studies in rodents with staggered dosing to align in vitro IC50_{50} with plasma concentrations .

Advanced: What strategies mitigate challenges in stereochemical purity during synthesis?

  • Chiral Auxiliaries: Use (R)- or (S)-oxolan precursors to control stereochemistry at the oxolan-3-yl position.
  • Enantioselective Catalysis: Employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps.
  • Analytical Rigor: Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (≥98% required for preclinical studies) .

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